

Cefcapene pivoxil hydrochloride hydrate bacterial eradication rate protocol

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Compound Focus: Cefcapene Pivoxil Hydrochloride Hydrate

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Introduction to Cefcapene Pivoxil Hydrochloride Hydrate

Cefcapene pivoxil hydrochloride hydrate (CFPN-PI) is an oral third-generation cephalosporin antibiotic prodrug. After oral administration, it is hydrolyzed by esterases in the intestinal tract to its active metabolite, cefcapene, which exerts bactericidal activity by inhibiting bacterial cell wall synthesis [1] [2]. CFPN-PI exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including key respiratory pathogens such as *Streptococcus pneumoniae*, *Haemophilus influenzae*, and *Moraxella catarrhalis* [3] [1]. Its esterified prodrug structure, featuring a pivoxil group, is specifically designed to enhance oral bioavailability [1]. These application notes detail the experimental protocols and key pharmacokinetic and efficacy data essential for researchers and drug development professionals evaluating CFPN-PI.

Pharmacokinetic Profile and Bioavailability

Understanding the absorption and excretion profile of CFPN-PI is critical for designing effective dosing regimens.

Key Pharmacokinetic Parameters (Single Dose, Fasting)

Parameter	100 mg Dose (Mean ± SD)	150 mg Dose (Mean ± SD)	200 mg Dose (Mean ± SD)
Cmax (mg/L)	1.04 ± 0.22	1.24 ± 0.46	1.56 ± 0.43
Tmax (h)	1.5 - 2.0 (Median)	1.5 - 2.0 (Median)	1.5 - 2.0 (Median)
AUCinf (h·mg/L)	2.94 ± 0.46	3.97 ± 1.28	4.70 ± 1.19
Fraction Excreted Unchanged in Urine (%)	31.5 - 42.9	31.5 - 42.9	31.5 - 42.9

Interpretation: The pharmacokinetics of CFPN-PI are linear within the 100-200 mg dose range. The time to reach peak plasma concentration (Tmax) is consistent across doses, and a substantial fraction of the active drug is eliminated unchanged via the kidneys, supporting its use for treating urinary tract infections [2]. A study confirmed that absorption was not significantly compromised in patients with soft stool or diarrhea, with a urinary recovery rate of 30.1% ± 5.8%, comparable to that in healthy subjects [4].

Clinical Efficacy and Bacterial Eradication Rates

The primary measure of CFPN-PI's effectiveness is its bacteriological eradication rate in clinical settings.

Bacteriological Eradication in Pediatric Streptococcal Pharyngitis

Treatment Regimen	Dosage & Frequency	Treatment Duration	Bacteriological Eradication Rate	Clinical Cure Rate
CFPN-PI	9-10 mg/kg, TID	5 days	93.8% (77/82)	100% (82/82)
CFPN-PI	9-10 mg/kg, TID	10 days	96.2% (76/88)	100% (88/88)

Treatment Regimen	Dosage & Frequency	Treatment Duration	Bacteriological Eradication Rate	Clinical Cure Rate
AMPC (Amoxicillin)	Not Specified, TID	10 days	91.7% (77/80)	100% (80/80)

Interpretation: A 5-day course of CFPN-PI demonstrated non-inferior bacteriological eradication and clinical cure rates compared to both 10-day CFPN-PI and 10-day amoxicillin for treating Group A streptococcal pharyngitis in children. This supports the feasibility of shorter-course therapy with CFPN-PI, which can improve patient compliance [5]. In a double-blind study of chronic respiratory tract infections, CFPN-PI (450 mg/day) showed clinical efficacy comparable to ceftem pivoxil (CFTM-PI; 600 mg/day), with success rates of 80.2% vs. 78.9%, respectively [3].

Experimental Protocols

Standardized protocols are essential for generating reproducible and reliable data on CFPN-PI.

Protocol: Pharmacokinetic Study in Human Subjects

This protocol outlines a method for evaluating the single-dose pharmacokinetics and tolerability of CFPN-PI in healthy volunteers [2].

- **Objective:** To determine the pharmacokinetic parameters and safety of CFPN-PI after a single oral dose.
- **Study Design:** Open-label, dose-escalation, parallel-group study.
- **Subjects:** Healthy adult volunteers (e.g., n=18, male).
- **Dosing:** Administer a single oral dose of CFPN-PI (e.g., 100 mg, 150 mg, 200 mg) under fasting conditions.
- **Sample Collection:**
 - **Blood:** Collect serial blood samples in heparinized tubes pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.
 - **Plasma Separation:** Centrifuge blood samples at 3000 rpm for 10 minutes at 4°C. Transfer the plasma to clean tubes and store at -80°C until analysis.
 - **Urine:** Collect urine fractions pre-dose and over intervals of 0-4, 4-8, 8-12, and 12-24 hours post-dose. Measure total volume and aliquot samples for storage at -80°C.

- **Bioanalysis:** Quantify cefcapene concentrations in plasma and urine using a validated high-performance liquid chromatography method with ultraviolet detection (HPLC-UV).
- **Pharmacokinetic Analysis:** Calculate parameters (C_{max}, T_{max}, AUC, t_{1/2}, urinary excretion) using non-compartmental analysis with validated software.
- **Safety Monitoring:** Record all adverse events throughout the study and perform clinical laboratory tests and physical examinations.

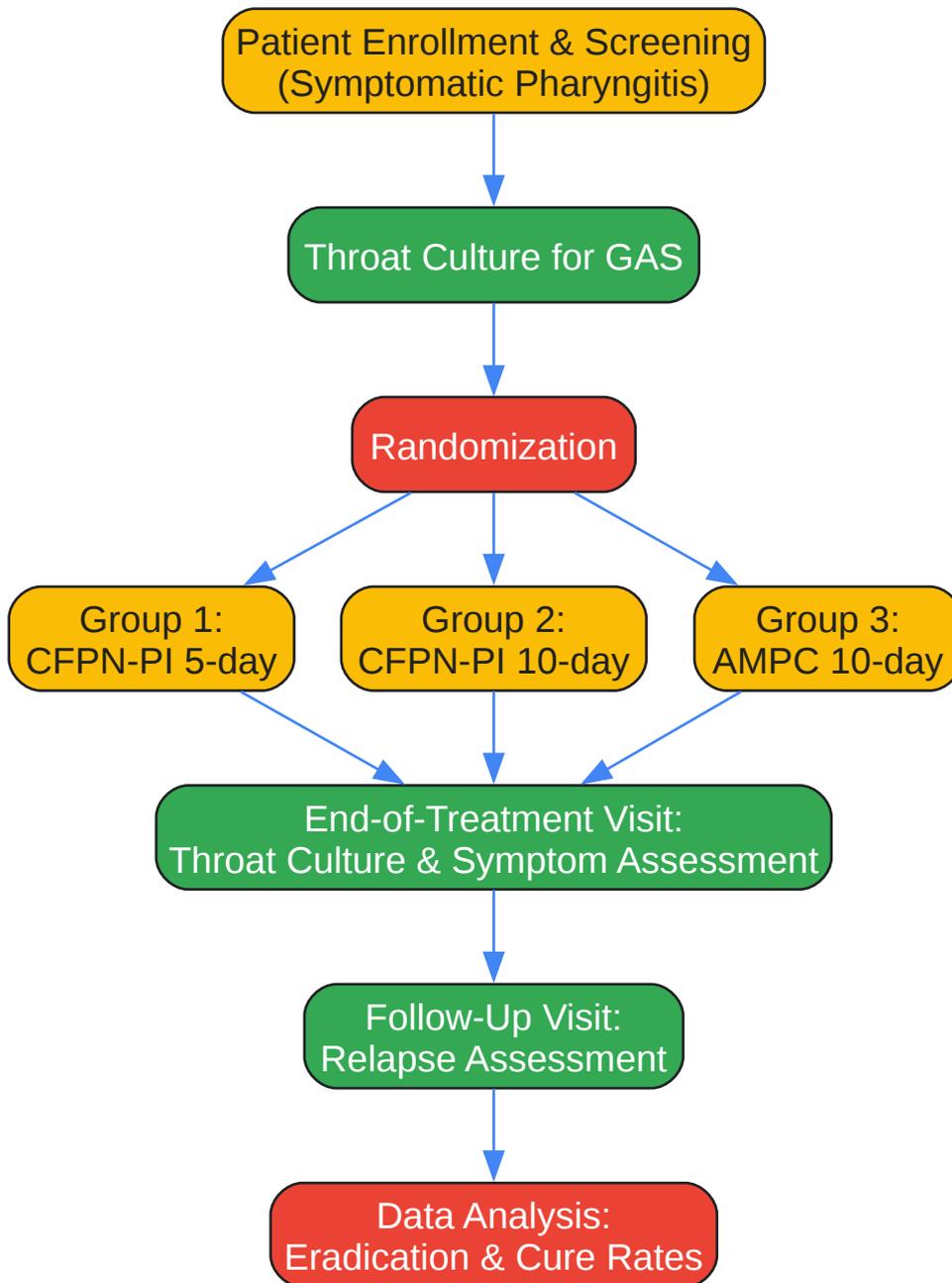
Protocol: Clinical Efficacy Trial for Bacterial Eradication

This protocol describes a design for comparing the efficacy of different antibiotic regimens in pediatric pharyngitis [5].

- **Objective:** To compare the bacteriological and clinical efficacy of a 5-day CFPN-PI regimen versus 10-day CFPN-PI or amoxicillin regimens.
- **Study Design:** Prospective, multicenter, randomized, open-label, comparative study.
- **Patients:** Pediatric patients (e.g., age 6 months to 12 years) presenting with signs/symptoms of acute pharyngitis and a positive throat culture for Group A *Streptococcus* (GAS).
- **Randomization & Dosing:** Randomize eligible patients into one of three groups:
 - **Group 1:** CFPN-PI 9-10 mg/kg, three times daily (TID) for 5 days.
 - **Group 2:** CFPN-PI 9-10 mg/kg, TID for 10 days.
 - **Group 3:** Amoxicillin (dose not specified), TID for 10 days.
- **Efficacy Endpoints:**
 - **Primary:** Bacteriological eradication, defined as the elimination of the original GAS strain from throat culture at the end-of-treatment visit.
 - **Secondary:** Clinical cure (resolution of symptoms), and relapse rate (positive culture for the original strain during follow-up after initial cure).
- **Assessment Schedule:** Conduct patient visits at baseline, end-of-treatment (Day 5-6 for Group 1, Day 10-11 for Groups 2 & 3), and at a follow-up visit (e.g., 2-4 weeks post-treatment).
- **Statistical Analysis:** Compare eradication, cure, and relapse rates between groups using appropriate statistical tests (e.g., Chi-square). A p-value of <0.05 is typically considered significant.

Workflow: Bacterial Eradication Study

The following diagram visualizes the experimental workflow for a clinical trial assessing bacterial eradication rates.



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Safety and Tolerability Profile

CFPN-PI is generally well-tolerated in both adult and pediatric populations.

- **Common Adverse Events:** The most frequently reported adverse effects are gastrointestinal, such as infrequent diarrhea, which occur at similar low rates across different antibiotic regimens [5].

- **Comparative Safety:** In a pediatric study, diarrhea was observed in all treatment groups, while rash occurred in 6 patients (8.0%) in the amoxicillin group, with no such events reported in the CFPN-PI groups [5].
- **Severe Reactions:** No serious adverse events or severe side effects were reported in the pharmacokinetic and clinical studies reviewed [5] [2].

Discussion and Conclusion

Cefcapene pivoxil hydrochloride hydrate is an effective oral cephalosporin with high bacteriological eradication rates against common pathogens, particularly in respiratory tract infections and streptococcal pharyngitis. Its pharmacokinetic profile supports a three-times-daily dosing regimen, with a 5-day course demonstrating non-inferior efficacy to standard 10-day therapies, offering a significant advantage for patient adherence [5]. The drug's absorption remains effective even in patients with mild gastrointestinal symptoms, and it presents a favorable safety profile with a low incidence of adverse events [4].

For researchers, the provided protocols for pharmacokinetic studies and clinical efficacy trials serve as robust templates for generating high-quality data. The consistent demonstration of efficacy, coupled with its tolerability, solidifies CFPN-PI's role as a valuable therapeutic option in the outpatient management of bacterial infections. Future research may focus on its application against emerging resistant strains and in other infection types.

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